molecular formula C9H13Cl2NO B7829916 [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

Cat. No.: B7829916
M. Wt: 222.11 g/mol
InChI Key: NZBXROUIZVRSIV-UHFFFAOYSA-N
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Description

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a phenoxyethylamine derivative with the molecular formula C₉H₁₃Cl₂NO (calculated from ). It consists of a phenoxy group substituted with chlorine and methyl groups at the 2- and 5-positions, respectively, linked to an ethylamine backbone. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications. Key properties include:

  • Molecular weight: 211.66 g/mol ().
  • CAS number: EN300-27701328 ().
  • Structural features: Aromatic chloro-methyl substitution, ethylamine chain, and ionic hydrochloride salt.

This compound is synthesized via nucleophilic substitution or alkylation reactions, often involving intermediates like 2-(2-chloro-5-methylphenoxy)ethanol and subsequent amine functionalization ().

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7-2-3-8(10)9(6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXROUIZVRSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification: Synthesis of 2-(2-Chloro-5-methylphenoxy)ethanol

The first step involves coupling 2-chloro-5-methylphenol with ethylene oxide or its derivatives to form the ether linkage.

Procedure:

  • Base-Catalyzed Reaction :

    • 2-Chloro-5-methylphenol is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF).

    • A base such as potassium carbonate (K₂CO₃) is added to deprotonate the phenol, forming a phenoxide ion.

    • Ethylene oxide is introduced under controlled conditions (20–60°C, 4–6 hours), resulting in 2-(2-chloro-5-methylphenoxy)ethanol .

    • Yield : ~85–90% after purification via distillation or column chromatography.

Alternative Route:

  • Williamson Ether Synthesis :

    • React 2-chloro-5-methylphenol with 1,2-dibromoethane in the presence of a base.

    • This method avoids gaseous ethylene oxide but requires careful handling of dibromoethane.

Amination: Conversion to the Primary Amine

The hydroxyl group in 2-(2-chloro-5-methylphenoxy)ethanol is converted to an amine via a two-step process:

Step 1: Formation of a Leaving Group

  • Tosylation/Mesylation :

    • Treat the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., triethylamine).

    • Example:

    • Reaction Conditions : 0–5°C, inert atmosphere, 2–4 hours.

Step 2: Nucleophilic Substitution

  • Ammolysis :

    • React the tosylate with ammonia (NH₃) in ethanol or tetrahydrofuran (THF).

    • Conditions : 60–80°C, 12–24 hours, sealed vessel.

    • Yield : ~70–80% after neutralization and extraction.

Alternative Approach: Gabriel Synthesis

  • Protect the amine using phthalimide , followed by alkylation and deprotection:

    • 2-(2-Chloro-5-methylphenoxy)ethyl bromide + potassium phthalimideN-(2-(2-chloro-5-methylphenoxy)ethyl)phthalimide .

    • Hydrolyze with hydrazine (NH₂NH₂) to release the primary amine.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride (HCl) to form the stable hydrochloride salt:

  • Dissolve the amine in diethyl ether or ethanol .

  • Bubble HCl gas through the solution until precipitation is complete.

  • Purification : Recrystallization from ethanol/ether mixtures.

  • Purity : ≥99% (confirmed by GC or HPLC).

Comparative Analysis of Methods

Method Advantages Challenges Yield
Ethylene Oxide Route High atom economy; fewer byproductsRequires handling gaseous reagents85–90%
Williamson Synthesis Avoids gaseous reagents; scalableHigher cost of 1,2-dibromoethane75–80%
Gabriel Synthesis Avoids direct ammonia use; better selectivityAdditional steps for protection/deprotection65–70%

Optimization and Challenges

Key Challenges

  • Byproduct Formation : Competing reactions (e.g., elimination during amination) reduce yield.

  • Moisture Sensitivity : Tosylation and amination steps require anhydrous conditions.

Process Optimization

  • Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems.

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during tosylation.

Applications and Derivatives

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride serves as a precursor for:

  • Agrochemicals : Herbicides and fungicides (e.g., analogues of fluazifop-butyl).

  • Pharmaceuticals : Anticonvulsants and neuropathic pain agents (structural similarity to KM-408) .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is used as a probe to study enzyme activities and receptor binding. It can also be employed in the development of bioassays and biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of therapeutic agents, including anti-inflammatory and analgesic drugs.

Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other chemical products. It is also used in the manufacturing of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific biological system and the intended application.

Comparison with Similar Compounds

Piperazine Derivatives with Phenoxy Groups

Compounds HBK14–HBK19 () share structural similarities but incorporate a piperazine ring. For example:

  • HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
  • HBK16: 1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
Property [Target Compound] HBK15 HBK16
Molecular weight 211.66 ~450–500 (estimated) ~450–500 (estimated)
Key structural features Ethylamine backbone Piperazine + ethoxyethyl chain Piperazine + propyl chain
Substituents 2-Cl, 5-Me phenoxy 2-Cl, 6-Me phenoxy 2-Cl, 5-Me phenoxy
Pharmacological role Not reported Potential CNS ligands (piperazine moiety) Not reported

The piperazine derivatives exhibit higher molecular weights and complexity due to the aromatic piperazine ring, which may enhance binding affinity to biological targets like serotonin or dopamine receptors .

Oxadiazole-Containing Analogues

The compound (2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}Ethyl)methylamine Hydrochloride () introduces a 1,2,4-oxadiazole ring, altering physicochemical properties:

Property [Target Compound] Oxadiazole Derivative
Molecular formula C₉H₁₃Cl₂NO C₁₃H₁₇Cl₂N₃O₂
Molecular weight 211.66 318.20
Hydrogen bond acceptors 3 5
Topological PSA ~40 Ų 60.2 Ų
Rotatable bonds 4 6

Propanamide and Pyridine Derivatives

2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide () replaces the ethylamine with a propanamide group and pyridine ring:

Property [Target Compound] Propanamide Derivative
Molecular weight 211.66 ~300–350 (estimated)
Functional groups Amine hydrochloride Amide + pyridine
Bioactivity Not reported Potential kinase inhibition (amide linkage)

Tetrazole and Morpholine Derivatives

  • 2-(1H-Tetrazol-5-yl)ethylamine Hydrochloride () features a tetrazole ring, enhancing acidity and metal-binding capacity.
Property [Target Compound] Tetrazole Derivative Morpholine Derivative
Molecular weight 211.66 149.58 ~250–300 (estimated)
Key features Phenoxyethylamine Tetrazole ring Chromene + morpholine
Applications Not reported Coordination chemistry Antimicrobial research

Biological Activity

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, also known by its CAS number 1211430-57-7, is a compound with potential biological significance. Its derivatives have been explored for various pharmacological activities, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Studies indicate that it may influence neurotransmitter systems and cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Protein Expression: The compound has been shown to inhibit proteins involved in epithelial-mesenchymal transition (EMT), such as α-SMA and vimentin, while promoting the expression of E-cadherin.
  • Impact on Neurotransmitter Systems: It has been linked to antiseizure and analgesic activities, suggesting modulation of neurotransmitter release or receptor activity .

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

  • Anticonvulsant Activity: In animal models, derivatives of this compound have shown significant anticonvulsant effects in maximal electroshock tests, indicating potential for treating epilepsy .
  • Analgesic Properties: It has also exhibited analgesic effects in models of neuropathic pain, suggesting its utility in pain management .
  • Cytotoxicity Studies: In vitro studies on cell lines such as HepG2 have shown that the compound does not induce significant cytotoxic effects, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticonvulsantSignificant increase in electroconvulsive threshold
AnalgesicReduction in pain response in neuropathic models
CytotoxicityNo significant cytotoxic effects observed

Table 2: Mechanistic Insights

MechanismDescriptionReference
Protein InhibitionInhibits α-SMA and vimentin; increases E-cadherin
Neurotransmitter ModulationPotential modulation of neurotransmitter systems

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticonvulsant Study : A study evaluated the anticonvulsant properties of various aminoalkanol derivatives, including those based on [2-(2-Chloro-5-methylphenoxy)ethyl]amine. Results indicated that certain derivatives significantly elevated electroconvulsive thresholds compared to control groups, suggesting effective seizure control mechanisms .
  • Neuropathic Pain Management : Research into KM-408, a derivative of this compound, demonstrated dual antiseizure and analgesic activities. It was tested in models of neuropathic pain and showed promise for clinical applications in pain management .
  • Safety Profile Evaluation : In vitro cytotoxicity assays indicated that the compound is safe for normal glial cells and does not induce hepatotoxic effects, which is crucial for its potential therapeutic use .

Q & A

Q. What are the established synthetic routes for [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via amine formation/cyclocondensation using precursors like 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate. A key intermediate is 2-(2-chloro-5-methylphenoxy)ethan-1-amine, which undergoes hydrochlorination to yield the final product . Critical Steps :
  • Purification of intermediates via recrystallization or column chromatography.
  • Validation of intermediate structures using NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and LCMS (e.g., m/z 211.66 for molecular ion) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
  • NMR Spectroscopy : Confirm the presence of key functional groups (e.g., phenoxy protons at δ 4.3–4.5 ppm and ethylamine protons at δ 2.8–3.1 ppm) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticonvulsant activity of derivatives of this compound?

  • Methodological Answer :
  • Maximal Electroshock (MES) Test : Administer the compound (10–100 mg/kg, i.p.) to mice and apply a 60 Hz, 50 mA current for 0.2 sec. Measure ED₅₀ (effective dose for 50% seizure protection) .
  • ScPTZ Test : Subcutaneous pentylenetetrazole (85 mg/kg) induces seizures; compare latency periods between treated and control groups .
    Data Interpretation :
  • A high protective index (TD₅₀/ED₅₀) indicates favorable safety. For example, ED₅₀ = 32 mg/kg and TD₅₀ = 98 mg/kg yield a protective index of 3.06 .

Q. What analytical strategies resolve contradictions in pharmacological data between structurally similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) on potency. For instance, 2-chloro-6-methylphenoxy derivatives show 20% lower ED₅₀ than 2-chloro-5-methyl analogs due to steric hindrance .
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation) .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain <60°C during cyclocondensation to prevent decomposition of the ethyl glycinate intermediate .
  • pH Monitoring : Adjust to pH 7–8 during hydrochlorination to avoid over-acidification, which can degrade the phenoxy group .
  • By-Product Identification : Use LCMS-MS to detect impurities (e.g., m/z 245.1 for unreacted diethylaminoethyl chloride) .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

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